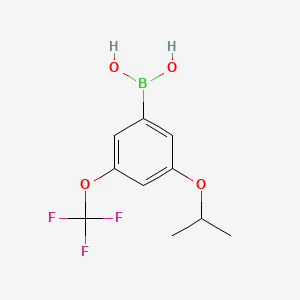

3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid is an organoboron compound with the molecular formula C10H12BF3O4. . This compound is characterized by the presence of an isopropoxy group and a trifluoromethoxy group attached to a phenyl ring, along with a boronic acid functional group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid typically involves the reaction of 3-isopropoxy-5-(trifluoromethoxy)phenylboronic ester with a suitable boron source under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds. This reaction involves the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions

3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Halogenated reagents or organometallic compounds under appropriate conditions.

Major Products Formed

Oxidation: Boronic esters or boronic anhydrides.

Reduction: Boronate esters.

Substitution: Various substituted phenyl derivatives depending on the reagents used.

Applications De Recherche Scientifique

3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid has several scientific research applications, including:

Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a probe in biological systems due to its unique chemical properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of advanced materials and specialty chemicals.

Mécanisme D'action

The mechanism of action of 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The compound’s unique structure allows it to participate in specific pathways and reactions, contributing to its effectiveness in different contexts .

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic acid: Lacks the isopropoxy and trifluoromethoxy groups, making it less versatile in certain applications.

3-Methoxy-5-(trifluoromethoxy)phenylboronic acid: Similar structure but with a methoxy group instead of an isopropoxy group.

3-Isopropoxy-5-methoxyphenylboronic acid: Similar structure but without the trifluoromethoxy group.

Uniqueness

3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid is unique due to the combination of its isopropoxy and trifluoromethoxy groups, which enhance its reactivity and specificity in various reactions. This makes it a valuable compound in both research and industrial applications .

Activité Biologique

3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid is a boronic acid derivative that has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry. This compound is utilized primarily as a reagent in organic synthesis, notably in Suzuki-Miyaura coupling reactions, which are pivotal for constructing complex organic molecules. Its unique structural features contribute to its biological activity, making it a subject of interest for potential therapeutic applications.

Target of Action

The compound is involved in the synthesis of biologically active compounds, including multisubstituted purines and heteroaryl substituted tetrahydropyrroloquinolinone derivatives. These derivatives have been explored as P2X7 antagonists for pain management and as aldosterone synthase inhibitors, respectively.

Mode of Action

As a boronic acid, this compound participates in the Suzuki-Miyaura coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, essential for synthesizing various pharmaceuticals.

Biochemical Pathways

Boronic acids can form reversible covalent bonds with diols, a functional group prevalent in many biomolecules. This interaction can influence various biochemical pathways, including enzyme activity and cellular signaling .

Antimicrobial Activity

Research indicates that boronic acids, including this compound, exhibit antimicrobial properties. In vitro studies have demonstrated moderate antibacterial activity against pathogens such as Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values suggesting effective inhibition at certain concentrations . Notably, the compound has shown higher activity against Aspergillus niger and Candida albicans compared to established antifungal agents like AN2690 (Tavaborole) .

Cellular Effects

The compound's interaction with cellular components can lead to significant biological effects. For instance, it has been shown to modulate cell signaling pathways and gene expression, influencing processes such as cell proliferation and apoptosis. The precise mechanisms by which it affects these cellular processes remain an area of active investigation .

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial efficacy of related phenylboronic acids and found that this compound demonstrated promising results against various microbial strains. The zone of inhibition was measured using both agar diffusion methods and MIC determinations .

- Biochemical Interactions : Another investigation into the biochemical properties revealed that boronic acids can inhibit specific enzymes involved in metabolic pathways, affecting overall metabolic flux within cells. This highlights the potential for these compounds in therapeutic applications targeting metabolic diseases .

Data Summary

| Property | Observation |

|---|---|

| Chemical Structure | Boronic acid derivative |

| Antimicrobial Activity | Moderate activity against E. coli, B. cereus, C. albicans, A. niger |

| Mechanism of Action | Suzuki-Miyaura coupling; reversible covalent bonding with diols |

| Cellular Effects | Modulation of signaling pathways; influence on gene expression |

| Research Applications | Medicinal chemistry; potential drug development |

Propriétés

IUPAC Name |

[3-propan-2-yloxy-5-(trifluoromethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BF3O4/c1-6(2)17-8-3-7(11(15)16)4-9(5-8)18-10(12,13)14/h3-6,15-16H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOSBEBVLVCKJTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OC(F)(F)F)OC(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BF3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681640 |

Source

|

| Record name | {3-[(Propan-2-yl)oxy]-5-(trifluoromethoxy)phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256346-01-6 |

Source

|

| Record name | {3-[(Propan-2-yl)oxy]-5-(trifluoromethoxy)phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.